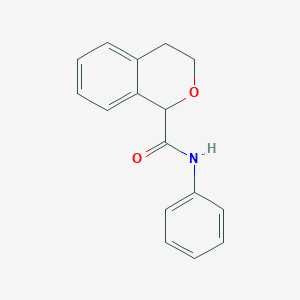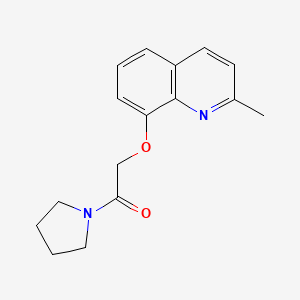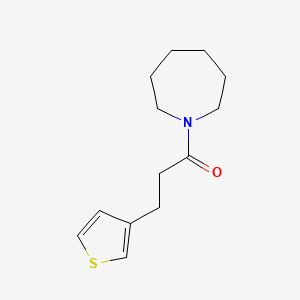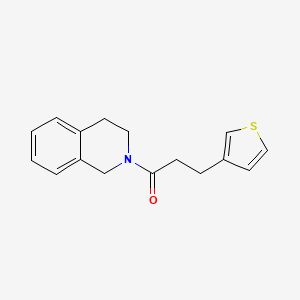
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide (PDIC) is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. PDIC is a heterocyclic compound that contains a cyclic amide group and a phenyl group. It has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been found to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to reduce the production of prostaglandins and cytokines, which are involved in the inflammatory response. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which contribute to oxidative stress. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis by activating caspase-3 and inhibiting the Akt/mTOR signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has several advantages for use in lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. However, its limitations include its low solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for research on N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide, including its potential applications in drug discovery, materials science, and organic synthesis. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide can be further modified to enhance its activity and selectivity towards specific targets. Its potential as a ligand in metal-organic frameworks can also be explored further. Additionally, the effects of N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide on different cancer cell lines and its mechanism of action can be studied in more detail.
Synthesemethoden
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized using different methods, including the reaction of 2-hydroxybenzaldehyde with aniline in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-hydroxyacetophenone with aniline in the presence of sulfuric acid and ethanol. The resulting product is then treated with acetic anhydride and sodium acetate to obtain N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has also been used as a ligand in metal-organic frameworks and as a building block in the synthesis of organic molecules.
Eigenschaften
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-19-15/h1-9,15H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKOKEPZQZZHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)



![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)



![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)